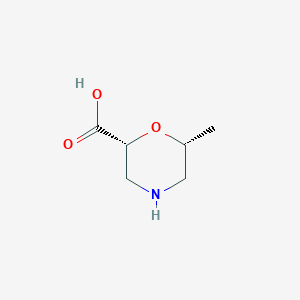

(2R,6R)-6-Methylmorpholine-2-carboxylic acid

Description

(2R,6R)-6-Methylmorpholine-2-carboxylic acid is a chiral morpholine derivative with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol . Its hydrochloride form (C₆H₁₂ClNO₃) has a molecular weight of 181.62 g/mol and CAS number 2059915-35-2 . The compound features a six-membered morpholine ring containing both oxygen and nitrogen atoms, with stereochemical specificity at the 2R and 6R positions. It is a key metabolite of ketamine, specifically (2R,6R)-hydroxynorketamine (HNK), and has garnered attention for its potent antidepressant and analgesic effects without ketamine’s adverse side effects . Unlike ketamine, which acts via NMDA receptor inhibition, (2R,6R)-HNK primarily activates AMPA receptors, offering a novel mechanism for pain and depression treatment .

Properties

IUPAC Name |

(2R,6R)-6-methylmorpholine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4-2-7-3-5(10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEJYZZFUJQPJK-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-6-Methylmorpholine-2-carboxylic acid typically involves the chiral resolution of racemic mixtures or the use of enantioselective catalysts. One common method includes the preparation of ®-norketamine via chiral resolution from racemic norketamine using L-pyroglutamic acid . This intermediate can then be further processed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chiral resolution techniques or the use of biocatalysts to achieve the desired enantiomeric purity. The specific conditions, such as temperature, solvent, and catalyst choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-6-Methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the amine group to a nitroso or nitro group.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce alcohols.

Scientific Research Applications

(2R,6R)-6-Methylmorpholine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2R,6R)-6-Methylmorpholine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (2R,6R) vs. (2S,6S)-HNK

| Property | (2R,6R)-HNK | (2S,6S)-HNK |

|---|---|---|

| Antidepressant Efficacy | Potent activity in rodent models | Weak or negligible activity |

| NMDA Receptor Affinity | Very weak inhibition | Not reported |

| AMPA Receptor Role | Critical for sustained antinociception | No significant involvement |

| Side Effects | No ketamine-like side effects | Not well-characterized |

Research Findings :

Functional Derivatives

a. Boc-Protected Derivative

- CAS : 1581752-93-3

- Molecular Formula: C₁₁H₁₉NO₅

- Molecular Weight : 245.27 g/mol .

- Key Features : The tert-butoxycarbonyl (Boc) group enhances lipophilicity, making it suitable for synthetic intermediates.

- Applications : Used in peptide synthesis and as a precursor for active pharmaceutical ingredients.

b. Fmoc-Protected Derivative

Structurally Analogous Carboxylic Acids

a. 6-Methoxy-1H-Indole-2-carboxylic Acid

- Molecular Formula: C₁₀H₉NO₃

- Key Data :

- Comparison : The indole ring system contrasts with the morpholine scaffold, leading to differences in solubility and electronic properties. Indole derivatives often target serotonin pathways, unlike the AMPA-mediated effects of (2R,6R)-HNK .

b. 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

c. Amoxicillin Trihydrate (AMTR)

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of (2R,6R)-6-Methylmorpholine-2-carboxylic Acid and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| This compound HCl | C₆H₁₂ClNO₃ | 181.62 | 2059915-35-2 | Morpholine, carboxylic acid | Antidepressant, analgesic |

| (2R,6R)-HNK | C₁₃H₁₆ClNO₂ | 261.73 | - | Hydroxyketamine derivative | Non-opioid pain therapy |

| Boc-Protected Derivative | C₁₁H₁₉NO₅ | 245.27 | 1581752-93-3 | Boc group, morpholine | Synthetic intermediate |

| 6-Methoxy-1H-Indole-2-carboxylic Acid | C₁₀H₉NO₃ | 191.18 | - | Indole, methoxy | Serotonin pathway modulation |

| Amoxicillin Trihydrate | C₁₆H₁₉N₃O₅S·3H₂O | 419.4 | 61336-70-7 | β-lactam, carboxylic acid | Antibiotic |

Research Findings and Mechanistic Insights

- (2R,6R)-HNK demonstrates prolonged antinociception (>24 hours) in mice, independent of opioid pathways but dependent on AMPA receptor activation .

- Unlike ketamine, (2R,6R)-HNK lacks psychotomimetic side effects, making it a safer candidate for chronic pain management .

- The morpholine ring’s chair conformation (observed in derivatives like the diphenylmethanamine adduct) enhances stability and receptor binding .

Biological Activity

(2R,6R)-6-Methylmorpholine-2-carboxylic acid is a chiral compound belonging to the morpholine family, characterized by its unique six-membered ring structure containing both nitrogen and oxygen atoms. Its biological activity has garnered attention in various fields, including medicinal chemistry, pharmacology, and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological effects of this compound are primarily attributed to its interactions with specific molecular targets. These include:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cell cycle regulation and cytokinesis, which can influence cellular proliferation and apoptosis.

- Receptor Binding : It may act as a ligand for neurotransmitter receptors, modulating their activity and affecting physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including:

- Candida albicans : The compound showed strong inhibition against this pathogenic yeast, which poses a risk to immunocompromised individuals .

- Tumor Cell Lines : It has been tested against KB tumor and P338 murine leukemia cell lines, where it displayed IC50 values of 0.05 µg/mL and 0.25 µg/mL, respectively .

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

- Neurodisorders : Ongoing research is exploring its role in treating neurodegenerative diseases such as Alzheimer's disease through its action as a β-secretase (BACE1) inhibitor .

- Drug Development : The compound is being investigated for its utility in developing new pharmaceuticals due to its unique structural characteristics and biological properties.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Efficacy Study :

-

Cancer Cell Line Testing :

- In vitro assays demonstrated that this compound significantly inhibited the growth of cancer cell lines at low concentrations. This suggests potential applications in oncology for targeted cancer therapies.

- Neuroprotective Studies :

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (2R,6R)-Hydroxynorketamine | Similar morpholine structure | Neuroprotective effects |

| (2S,6S)-Hydroxynorketamine | Stereoisomer differing in spatial arrangement | Potential antidepressant properties |

The distinct stereochemistry of this compound enhances its biological interactions compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.